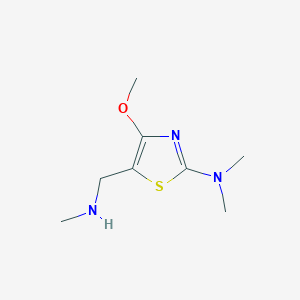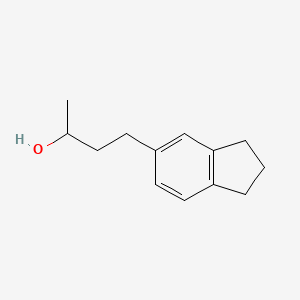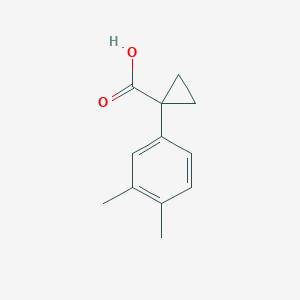
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxy and dimethylamino substituents. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or methanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Another heterocyclic compound with similar structural features but different chemical properties.
2-Methoxy-5-((phenylamino)methyl)phenol: A related compound with a phenol group instead of a thiazole ring.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Uniqueness
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is unique due to its specific combination of functional groups and thiazole ring, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H15N3OS |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
4-methoxy-N,N-dimethyl-5-(methylaminomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15N3OS/c1-9-5-6-7(12-4)10-8(13-6)11(2)3/h9H,5H2,1-4H3 |
InChI-Schlüssel |
ZVKBOTPKPSOMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(N=C(S1)N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)


![1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)








